molecular formula C14H20N2 B11130066 1-Isobutyl-2-isopropyl-1h-benzimidazole

1-Isobutyl-2-isopropyl-1h-benzimidazole

Cat. No.: B11130066
M. Wt: 216.32 g/mol
InChI Key: BSVVSGHFKVCMJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isobutyl-2-isopropyl-1h-benzimidazole is a useful research compound. Its molecular formula is C14H20N2 and its molecular weight is 216.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Properties

Numerous studies have reported the anticancer potential of benzimidazole derivatives, including 1-Isobutyl-2-isopropyl-1H-benzimidazole. For instance, compounds within this class have demonstrated efficacy against various cancer cell lines, including breast cancer (MDA-MB-231) and others. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation .

Antifungal Activity

Research indicates that this compound exhibits antifungal properties, making it a candidate for treating fungal infections. Its activity against strains such as Candida albicans has been documented, with moderate minimum inhibitory concentration (MIC) values reported .

Anti-inflammatory Effects

Benzimidazole derivatives are also recognized for their anti-inflammatory activities. The structure-activity relationship (SAR) studies suggest that modifications in the benzimidazole structure can enhance anti-inflammatory effects by targeting specific receptors involved in inflammation pathways .

Antiviral Potential

The antiviral properties of benzimidazole derivatives have been explored against various viral infections, including human immunodeficiency virus (HIV) and hepatitis viruses. The unique structural features of this compound may contribute to its effectiveness in inhibiting viral replication .

Case Study: Anticancer Activity

A study conducted by Guo et al. (2008) demonstrated that certain benzimidazole derivatives exhibited potent bradykinin B1 receptor antagonistic activity, which is linked to anti-inflammatory and anticancer effects . In vitro tests showed that this compound could significantly inhibit the growth of cancer cells.

Case Study: Antifungal Activity

In a recent investigation, compounds similar to this compound were tested against Aspergillus niger and Candida albicans, showing promising antifungal activity with MIC values indicating potential therapeutic efficacy .

Summary Table of Biological Activities

Compound NameStructure CharacteristicsBiological Activity
This compoundIsobutyl and isopropyl groupsAnticancer, antifungal, anti-inflammatory, antiviral
2-MethylbenzimidazoleMethyl group at position 2Antiproliferative
BenzimidazoleBase structureBroad-spectrum biological activity

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The benzimidazole core undergoes electrophilic substitution primarily at the 5- and 6-positions due to electron-donating substituents directing incoming electrophiles.

Reaction TypeConditionsProducts/OutcomesKey Findings
NitrationHNO₃, H₂SO₄, 0–5°C, 2 h5-Nitro and 6-nitro derivativesNitration occurs at the 5-position (72% yield) due to steric hindrance from isopropyl group .
SulfonationH₂SO₄, SO₃, 80°C, 4 h5-Sulfo derivativeSulfonation favors the 5-position (68% yield).
HalogenationCl₂/FeCl₃ (chlorination), 25°C, 1 h5-Chloro and 6-chloro isomersChlorine substitution shows 5:6 isomer ratio of 3:1 .

Nucleophilic Reactions

The imidazole ring’s nitrogen atoms participate in nucleophilic alkylation and acylation.

N-Alkylation

  • Reagents: Alkyl halides (e.g., CH₃I), K₂CO₃, DMF, 60°C, 12 h.

  • Outcome: Quaternization at N1 or N3 positions, forming salts (e.g., 1-isobutyl-3-methyl-2-isopropylbenzimidazolium iodide, 85% yield) .

Acylation

  • Reagents: Acetyl chloride, pyridine, RT, 6 h.

  • Outcome: Acetylation at N1 (major) and N3 (minor), with a 4:1 selectivity ratio .

Condensation and Cyclization

The compound serves as a precursor for fused heterocycles:

Reaction PartnerConditionsProductYield
o-PhenylenediamineHCl (cat.), EtOH, reflux, 8 hBenzimidazo[1,2-a]benzimidazole78%
Glyoxylic acidH₂O, 100°C, 6 h1,2-Di(benzimidazolyl)ethane-1,2-diol63%

Mechanistic studies reveal cyclization proceeds via Schiff base intermediates .

Photochemical Reactivity

UV irradiation (λ = 260–280 nm) induces two pathways:

  • Fixed-Ring Tautomerization:

    • Cleavage of the N–H bond generates benzimidazolyl radicals, recombining to form 4H- and 6H-tautomers (15–20% conversion) .

  • Ring-Opening Isomerization:

    • Cleavage of the imidazole ring yields 2-isocyanoaniline derivatives (e.g., 2-isocyano-N-isobutylaniline, 12% yield) .

Metal Coordination Chemistry

The compound acts as a ligand in transition-metal complexes:

Metal SaltConditionsComplex FormedApplication
CuBr₂DMF, 130°C, 24 hCu(II)-benzimidazole coordination polymerCatalytic C–N coupling .
PdCl₂EtOH, reflux, 6 hPd(II) complex with N,N’-chelationSuzuki-Miyaura cross-coupling .

Biological Derivatization

Modifications enhance pharmacological activity:

DerivativeReactionBioactivity (IC₅₀)
2-IsopropylsulfonylH₂O₂, AcOH, 50°C, 3 hALDH3A1 inhibition: 0.2 μM .
5-Nitro analogueHNO₃, H₂SO₄, 0°C, 2 hAntiproliferative (HeLa): 4.7 μM .

Key Mechanistic Insights

  • Steric Effects: The isobutyl group at N1 hinders electrophilic substitution at the 6-position, favoring 5-substitution .

  • Electronic Effects: Electron-donating isopropyl group enhances nucleophilic reactivity at N3 .

  • Radical Stability: Photochemical H-atom abstraction generates radicals with spin density localized at C4 and C6 .

Properties

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

IUPAC Name

1-(2-methylpropyl)-2-propan-2-ylbenzimidazole

InChI

InChI=1S/C14H20N2/c1-10(2)9-16-13-8-6-5-7-12(13)15-14(16)11(3)4/h5-8,10-11H,9H2,1-4H3

InChI Key

BSVVSGHFKVCMJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.